molecular formula C27H32N2O7 B2566465 3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate CAS No. 1005163-94-9

3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No. B2566465
CAS RN: 1005163-94-9
M. Wt: 496.56
InChI Key: ZGSYPFZGFOECTE-UHFFFAOYSA-N
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Description

3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a useful research compound. Its molecular formula is C27H32N2O7 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation Research highlights the structural analysis of related hexahydroquinoline derivatives, revealing insights into their molecular conformations. For instance, Morales et al. (1996) investigated compounds including methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. They found that the 1,4-dihydropyridine and cyclohexanone rings adopt conformations which facilitate π conjugation, influencing molecular stability and reactivity (Morales et al., 1996).

Synthesis and Reactivity The synthesis of hexahydroquinoline derivatives showcases their chemical versatility. Zeng et al. (2009) demonstrated the synthesis of stable spirocyclic (alkyl)(amino)carbenes, highlighting the potential of hexahydroquinoline structures in catalysis and organic synthesis. Their work provides a foundation for exploring the reactivity of complex quinoline derivatives, including 3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate in multi-component synthesis and catalysis applications (Zeng et al., 2009).

Crystal Structure Analysis The crystal structure of related compounds provides insight into molecular interactions and packing arrangements. For example, Rudenko et al. (2012, 2013) studied methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing key details about their crystal packing and hydrogen bonding patterns. Such structural analyses are crucial for understanding the physical properties and potential applications of hexahydroquinoline derivatives in material science and pharmaceuticals (Rudenko et al., 2012).

Biological Evaluation Sayed et al. (2022) conducted a study on nitrophenyl-group-containing heterocycles, including tetrahydroisoquinoline derivatives, to assess their anticancer activity and antioxidant properties. This research underscores the therapeutic potential of complex quinoline derivatives in developing novel anticancer agents and antioxidants, highlighting the importance of structural features such as the nitrophenyl group in biological activity (Sayed et al., 2022).

properties

IUPAC Name

3-O-cyclohexyl 6-O-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O7/c1-14-10-11-17(13-20(14)29(33)34)23-22(27(32)36-18-8-6-5-7-9-18)16(3)28-19-12-15(2)21(26(31)35-4)25(30)24(19)23/h10-11,13,15,18,21,23,28H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYPFZGFOECTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCC3)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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